2,2'-Dicarboxydiphenylsulphone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicarboxydiphenylsulphone typically involves multi-step reactions. One common method includes the reaction of diphenylsulfone with potassium carbonate and copper in water at elevated temperatures (130-140°C) followed by oxidation with sodium periodate .
Industrial Production Methods: Industrial production methods for 2,2’-Dicarboxydiphenylsulphone are not extensively documented. the synthesis generally follows similar multi-step processes involving the use of robust reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dicarboxydiphenylsulphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Typical electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Dicarboxydiphenylsulphone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials, including polymers and semiconductors.
Mechanism of Action
The mechanism of action of 2,2’-Dicarboxydiphenylsulphone involves its interaction with various molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various chemical reactions to modulate the activity of the compound and its derivatives.
Comparison with Similar Compounds
Diphenylsulfone: Lacks the carboxyl groups present in 2,2’-Dicarboxydiphenylsulphone.
4,4’-Dicarboxydiphenylsulphone: Similar structure but with carboxyl groups in different positions.
Benzoic acid derivatives: Share the carboxyl functional group but differ in the sulfone linkage.
Uniqueness: 2,2’-Dicarboxydiphenylsulphone is unique due to the specific positioning of the carboxyl groups and the sulfone linkage, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2-carboxyphenyl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRNZNXMCOXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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